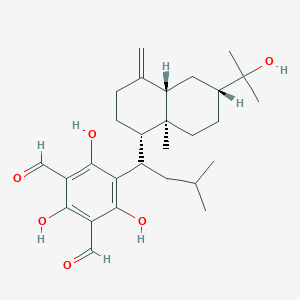![molecular formula C26H20N2O5 B241883 Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241883.png)
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromenopyrrols and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has shown various biochemical and physiological effects in different studies. Some of the effects include:
1. Reduction in inflammation: Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to reduce inflammation in various animal models of inflammation.
2. Inhibition of cancer cell proliferation: Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to inhibit the proliferation of various cancer cell lines.
3. Neuroprotective effects: Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to protect against neurotoxicity in various in vitro and in vivo models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has some advantages and limitations for lab experiments. Some of the advantages include its potential therapeutic properties, its ability to modulate various signaling pathways, and its availability. However, some of the limitations include its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. Some of the directions include:
1. Further studies on its mechanism of action: More studies are needed to fully understand the mechanism of action of Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate.
2. Development of more potent analogs: The development of more potent analogs of Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate could lead to the discovery of more effective therapeutic agents.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in humans.
4. Combination therapy: The potential of Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in combination therapy with other drugs should be explored.
Conclusion:
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has shown potential therapeutic properties in various scientific research studies. Its ability to modulate various signaling pathways makes it an attractive target for drug development. However, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been described in various studies. One of the methods involves the reaction of 7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole-1-carbaldehyde with methyl 4-bromobenzoate in the presence of a base. The reaction is carried out in a suitable solvent under reflux conditions to obtain the desired product. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been studied for its potential therapeutic properties in various scientific research studies. Some of the applications include:
1. Anti-inflammatory activity: Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has shown anti-inflammatory activity in various in vitro and in vivo studies.
2. Anti-cancer activity: Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has shown potential anti-cancer activity in various cancer cell lines.
3. Neuroprotective activity: Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has shown neuroprotective activity in various studies.
4. Anti-diabetic activity: Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has shown potential anti-diabetic activity in various studies.
Eigenschaften
Produktname |
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate |
|---|---|
Molekularformel |
C26H20N2O5 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
methyl 4-[7-methyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H20N2O5/c1-14-7-12-19-18(13-14)23(29)21-22(16-8-10-17(11-9-16)26(31)32-3)28(25(30)24(21)33-19)20-6-4-5-15(2)27-20/h4-13,22H,1-3H3 |
InChI-Schlüssel |
NKILSKPZXMRZGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)C(=O)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
![3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241818.png)
![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)
![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)
![1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
![2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
![7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)

![9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241869.png)